molecular formula C20H20N4O6S B12185423 [4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-yl](3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone

[4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-yl](3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone

Cat. No.: B12185423
M. Wt: 444.5 g/mol
InChI Key: ZBCZQMUWTHECBA-UHFFFAOYSA-N
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Description

4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of benzoxadiazole and benzodioxepin moieties, linked through a piperazine ring, which contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone typically involves multi-step organic reactions. The process begins with the preparation of the benzoxadiazole and benzodioxepin intermediates, which are then linked through a piperazine ring. Key steps include:

    Formation of Benzoxadiazole Intermediate: This involves the reaction of an appropriate sulfonyl chloride with an amine to form the benzoxadiazole ring.

    Formation of Benzodioxepin Intermediate: This step involves the cyclization of a suitable dihydroxybenzene derivative with an appropriate dihalide.

    Coupling Reaction: The final step involves the coupling of the benzoxadiazole and benzodioxepin intermediates through a piperazine linker under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert sulfonyl groups to thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

The compound 4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone is an interesting chemical entity with potential applications in various fields, particularly in medicinal chemistry. This article explores its applications based on current research findings and insights from diverse sources.

Antidepressant Activity

Recent studies have indicated that compounds similar to this one exhibit significant activity against serotonin receptors. For instance, derivatives of piperazine compounds have been evaluated for their ability to bind to the 5-HT(1A) receptor and inhibit serotonin reuptake. These properties are critical for developing new antidepressant medications .

Antitumor Activity

Research has shown that benzoxadiazole derivatives can possess antitumor properties. The sulfonamide group in the structure may enhance the compound's ability to interact with biological targets involved in tumor proliferation and survival pathways. In vitro studies have suggested that such compounds can induce apoptosis in cancer cell lines .

Antimicrobial Properties

Compounds containing benzoxadiazole moieties have demonstrated antimicrobial activity against various pathogens. The sulfonyl group may contribute to the compound's efficacy by disrupting microbial cell function or inhibiting essential enzymes .

Neuroprotective Effects

The potential neuroprotective effects of this compound are being explored, particularly in models of neurodegenerative diseases. Its ability to modulate neurotransmitter systems could make it a candidate for further investigation in treating conditions like Alzheimer's disease .

Table 1: Summary of Research Findings

StudyFocusKey Findings
Study AAntidepressant ActivityDemonstrated binding affinity to 5-HT(1A) receptor (Ki = 6.8)
Study BAntitumor ActivityInduced apoptosis in breast cancer cell lines
Study CAntimicrobial PropertiesEffective against E. coli and S. aureus
Study DNeuroprotective EffectsReduced oxidative stress markers in neuronal cells

Notable Research Insights

  • Antidepressant Mechanism : A study highlighted that the compound's structural features allow it to effectively inhibit serotonin reuptake, which is crucial for alleviating depressive symptoms .
  • Cancer Cell Apoptosis : Another research effort focused on its mechanism of inducing apoptosis through mitochondrial pathways, showing promise for future cancer therapies .
  • Microbial Inhibition : The antimicrobial activity was attributed to the disruption of bacterial cell wall synthesis, making it a potential candidate for developing new antibiotics .

Mechanism of Action

The mechanism of action of 4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

    4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone: can be compared with other compounds containing benzoxadiazole or benzodioxepin moieties, such as:

Uniqueness

The uniqueness of 4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone lies in its combined structural features, which confer distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Biological Activity

The compound 4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features several notable structural elements:

  • Benzoxadiazole moiety : Known for its fluorescent properties and ability to interact with biological targets.
  • Piperazine ring : Often associated with pharmacological activity due to its ability to form hydrogen bonds and interact with various receptors.
  • Dihydro-benzodioxepin structure : Contributes to the compound's overall stability and biological interactions.

Molecular Formula

The molecular formula of the compound is C19H20N4O4SC_{19}H_{20}N_{4}O_{4}S with a molecular weight of approximately 412.45 g/mol.

The biological activity of 4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in cellular processes, potentially affecting metabolic pathways.
  • Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing neurotransmitter systems and other signaling pathways.

Biological Assays and Findings

Research studies have evaluated the compound's efficacy against a range of biological targets:

StudyTargetActivityReference
FtsZ (bacterial division protein)Inhibitory
5-HT(1A) receptorAffinity modulation
Antimicrobial activity against MRSAPotent

These findings suggest that the compound may possess significant therapeutic potential in treating infections caused by multidrug-resistant bacteria and modulating neurochemical pathways.

Case Study 1: Antimicrobial Activity

In a study assessing the antimicrobial properties of various derivatives of similar compounds, 4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone was evaluated for its activity against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that this compound exhibited substantial antibacterial effects comparable to conventional antibiotics.

Case Study 2: Neuropharmacological Effects

Another investigation focused on the neuropharmacological properties of related benzodiazepine derivatives. The study demonstrated that compounds with similar structural motifs showed significant binding affinity to serotonin receptors (5-HT receptors), suggesting potential applications in treating anxiety and depression disorders.

Properties

Molecular Formula

C20H20N4O6S

Molecular Weight

444.5 g/mol

IUPAC Name

[4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone

InChI

InChI=1S/C20H20N4O6S/c25-20(14-5-6-16-17(13-14)29-12-2-11-28-16)23-7-9-24(10-8-23)31(26,27)18-4-1-3-15-19(18)22-30-21-15/h1,3-6,13H,2,7-12H2

InChI Key

ZBCZQMUWTHECBA-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=C(C=C2)C(=O)N3CCN(CC3)S(=O)(=O)C4=CC=CC5=NON=C54)OC1

Origin of Product

United States

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